molecular formula C14H11NO B6375437 2-Cyano-5-(2-methylphenyl)phenol CAS No. 1261973-05-0

2-Cyano-5-(2-methylphenyl)phenol

Cat. No.: B6375437
CAS No.: 1261973-05-0
M. Wt: 209.24 g/mol
InChI Key: NLRYZMSMFGUYPQ-UHFFFAOYSA-N
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Description

2-Cyano-5-(2-methylphenyl)phenol is an organic compound with the molecular formula C14H11NO It is a derivative of phenol, characterized by the presence of a cyano group (-CN) and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-methylphenyl)phenol typically involves the reaction of 2-methylphenylboronic acid with 2-cyanophenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out at elevated temperatures, usually around 80-100°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvent, catalyst, and reaction parameters are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-Cyano-5-(2-methylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-methylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the phenolic group can undergo redox reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(2-methylphenyl)phenol
  • 2-Cyano-6-(2-methylphenyl)phenol
  • 2-Cyano-5-(3-methylphenyl)phenol

Uniqueness

2-Cyano-5-(2-methylphenyl)phenol is unique due to the specific positioning of the cyano and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-hydroxy-4-(2-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-4-2-3-5-13(10)11-6-7-12(9-15)14(16)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRYZMSMFGUYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684609
Record name 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-05-0
Record name 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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